1-Bromo-4-chloro-butan-2-one
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Overview
Description
1-Bromo-4-chloro-butan-2-one is an organic compound with the molecular formula C4H6BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-butan-2-one can be synthesized through several methods. One common approach involves the halogenation of butanone derivatives. For instance, the reaction of 4-chlorobutan-2-one with bromine in the presence of a catalyst can yield this compound. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. The use of bromine and chlorine sources, along with appropriate catalysts, allows for efficient large-scale synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-butan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanones or butanols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Bromo-4-chloro-butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-butan-2-one involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobutane: Similar structure but lacks the ketone group.
1-Chloro-4-bromobutane: Isomeric form with different halogen positions.
4-Bromo-1-chlorobutane: Another isomer with different halogen positions.
Properties
IUPAC Name |
1-bromo-4-chlorobutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c5-3-4(7)1-2-6/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFZZFBVOOYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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